

"Ethyl 3-hydroxy-3-methylhexanoate" chemical structure and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-hydroxy-3-methylhexanoate*

Cat. No.: *B1609670*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, characterization, and synthesis of **Ethyl 3-hydroxy-3-methylhexanoate**. Due to the limited availability of experimental data for this specific compound in published literature, this paper presents predicted characterization data based on established principles of organic chemistry and analogous compounds. A detailed, generalized protocol for its synthesis is also provided.

Chemical Structure and Identification

Ethyl 3-hydroxy-3-methylhexanoate is a tertiary β -hydroxy ester. Its structure consists of a hexanoate backbone with a hydroxyl group and a methyl group substituted at the third carbon position.

Molecular Structure:

Caption: 2D Structure of **Ethyl 3-hydroxy-3-methylhexanoate**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	Ethyl 3-hydroxy-3-methylhexanoate
Molecular Formula	C ₉ H ₁₈ O ₃
Molecular Weight	174.24 g/mol
Canonical SMILES	<chem>CCCC(C)(O)CC(=O)OCC</chem>
InChI Key	FZBFSCZPARKLSM-UHFFFAOYSA-N
CAS Number	Not assigned

Physicochemical Properties

The precise physicochemical properties of **Ethyl 3-hydroxy-3-methylhexanoate** have not been extensively documented. The data in Table 2 are estimated based on the properties of the closely related analogue, Ethyl 3-hydroxyhexanoate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Estimated Physicochemical Properties

Property	Value	Reference Compound
Appearance	Colorless liquid	Ethyl 3-hydroxyhexanoate
Boiling Point	~100-105 °C at 14 mmHg	Ethyl 3-hydroxyhexanoate (90-92 °C)
Density	~0.96 g/mL at 25 °C	Ethyl 3-hydroxyhexanoate (0.974 g/mL)
Refractive Index	~1.430 at 20 °C	Ethyl 3-hydroxyhexanoate (1.428)
Solubility	Sparingly soluble in water, soluble in organic solvents	General property of esters

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for **Ethyl 3-hydroxy-3-methylhexanoate** is not readily available. The following tables outline the predicted spectral characteristics based on its structure.

Table 3: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3 , Frequency: 400 MHz)

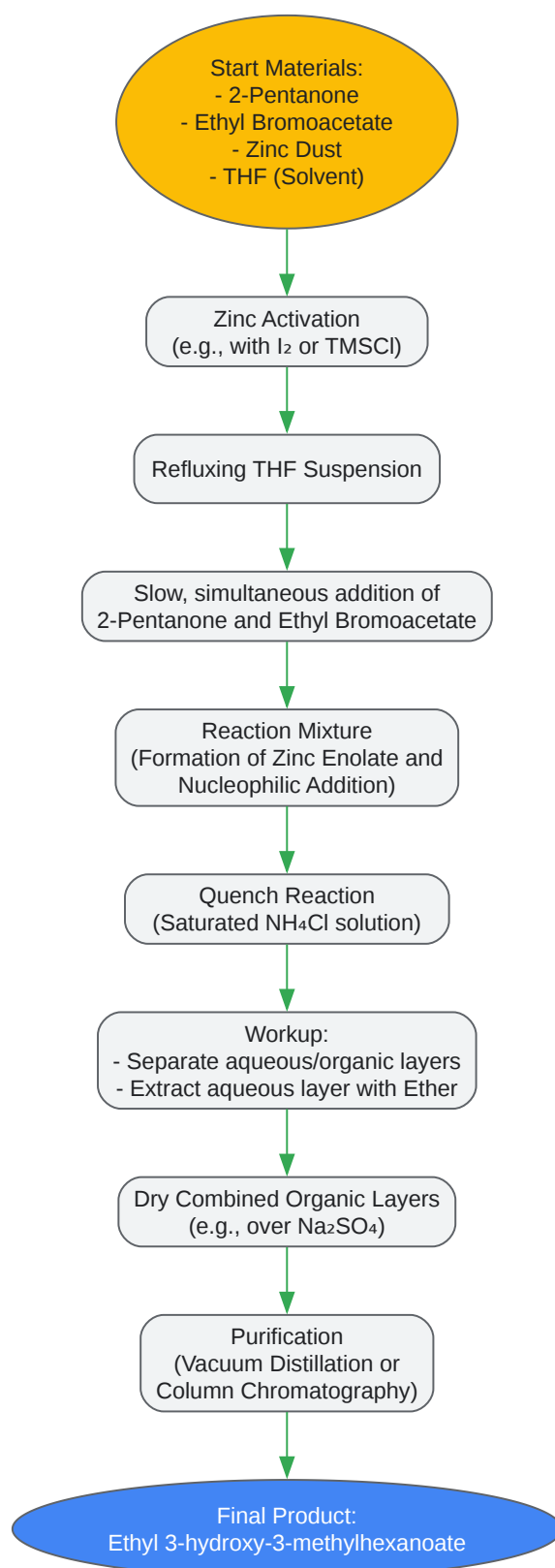
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.15	Quartet (q)	2H	-O-CH ₂ -CH ₃
~3.40	Broad Singlet (br s)	1H	-OH
~2.50	Singlet (s)	2H	-C(OH)-CH ₂ -C=O
~1.55	Multiplet (m)	2H	-CH ₂ -CH ₂ -CH ₃
~1.40	Multiplet (m)	2H	-CH ₂ -CH ₂ -CH ₃
~1.25	Triplet (t)	3H	-O-CH ₂ -CH ₃
~1.20	Singlet (s)	3H	-C(OH)-CH ₃
~0.90	Triplet (t)	3H	-CH ₂ -CH ₂ -CH ₃

Table 4: Predicted ^{13}C NMR, IR, and Mass Spectrometry Data

Technique	Predicted Data
^{13}C NMR	δ (ppm): ~173 (C=O), ~71 (C-OH), ~61 (-O-CH ₂), ~45 (-CH ₂ -C=O), ~40 (CH ₂ -C(OH)), ~27 (C(OH)-CH ₃), ~17 (CH ₂ -CH ₃), ~14 (-O-CH ₂ -CH ₃), ~14 (-CH ₂ -CH ₂ -CH ₃)
IR Spectroscopy	ν (cm ⁻¹): 3500-3400 (broad, O-H stretch), 2960-2870 (C-H stretch, sp ³), 1735 (strong, C=O stretch, ester), 1250-1150 (C-O stretch)
Mass Spec. (EI)	m/z (%): 159 [M-CH ₃] ⁺ , 145 [M-C ₂ H ₅] ⁺ , 129 [M-OC ₂ H ₅] ⁺ , 115 [M-C ₃ H ₇ -H ₂ O] ⁺ , 101 (base peak, McLafferty rearrangement), 73 [C(OH)(CH ₃)CH ₂] ⁺

Experimental Protocols: Synthesis

A reliable method for synthesizing **Ethyl 3-hydroxy-3-methylhexanoate** is the Reformatsky reaction.^{[4][5][6]} This reaction involves the condensation of a ketone (in this case, 2-pentanone) with an α -halo ester (ethyl bromoacetate) in the presence of metallic zinc.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 3-hydroxy-3-methylhexanoate**.

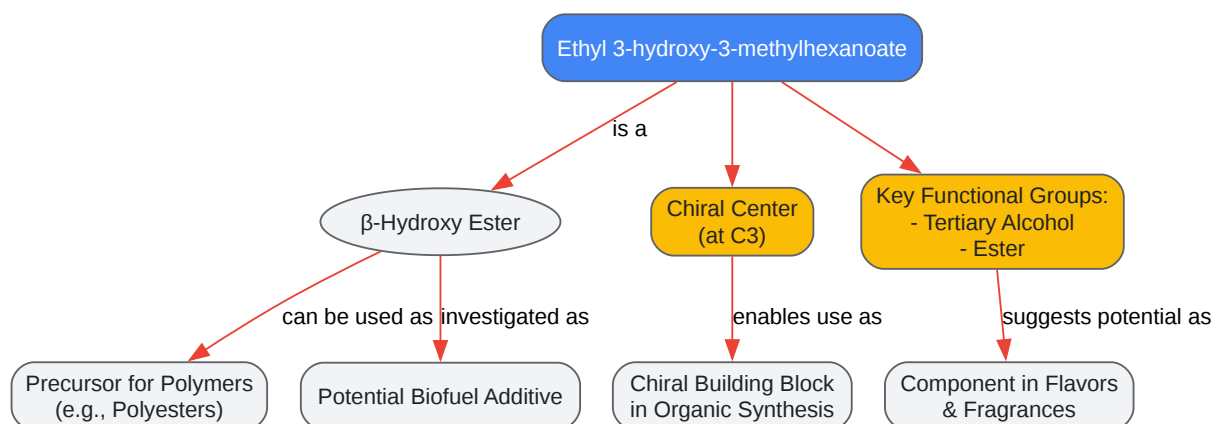
Detailed Methodology:

- **Apparatus Setup:** A three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is dried in an oven and assembled while hot under a nitrogen atmosphere.
- **Zinc Activation:** The flask is charged with zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF). A crystal of iodine is added, and the mixture is heated to reflux until the brown color disappears, indicating zinc activation. The mixture is then cooled to room temperature.
- **Reactant Addition:** A solution of 2-pentanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is heated at reflux for an additional 1-2 hours until TLC analysis indicates the consumption of the starting ketone.
- **Workup (Quenching):** The reaction is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH_4Cl).
- **Extraction:** The resulting mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted three times with diethyl ether.
- **Drying and Concentration:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure **Ethyl 3-hydroxy-3-methylhexanoate**.

Potential Applications and Logical Relationships

While specific biological activities for **Ethyl 3-hydroxy-3-methylhexanoate** are not documented, its chemical structure as a β -hydroxy ester places it within a class of compounds

with known applications and potential uses in various fields.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYL 3-HYDROXYHEXANOATE | 2305-25-1 [chemicalbook.com]
- 2. Ethyl 3-hydroxyhexanoate = 98 , FG 2305-25-1 [sigmaaldrich.com]
- 3. ethyl 3-hydroxyhexanoate, 2305-25-1 [thegoodscentscompany.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. Reformatsky Reaction [organic-chemistry.org]
- To cite this document: BenchChem. ["Ethyl 3-hydroxy-3-methylhexanoate" chemical structure and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609670#ethyl-3-hydroxy-3-methylhexanoate-chemical-structure-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com